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Azido-PEG12-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest		
Compound Name:	Azido-PEG12-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG12-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation and drug development.[1] Its unique architecture, featuring a terminal azide group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, offers researchers a versatile tool for covalently linking molecules.[2][3] This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.

The azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling conjugation to alkyne-modified molecules.[4] The NHS ester readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[5][6] The PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate while providing a flexible linkage.[2][7]

Physicochemical and Reactive Properties

Azido-PEG12-NHS ester's utility is defined by its distinct chemical and physical characteristics. These properties are summarized in the table below, providing a quick reference for experimental design.



Property	Value	Source(s)	
Molecular Formula	C31H56N4O16	[2]	
Molecular Weight	740.79 g/mol	[2]	
Purity	>90% to >98% (varies by supplier)	[2][7]	
Appearance	Solid or viscous liquid	[2]	
Solubility	Soluble in organic solvents (DMSO, DMF, DCM)	[1]	
Storage Conditions	-20°C, protected from moisture	[2][7]	
Reactive Groups	Azide (-N3), NHS Ester	[2]	
Spacer Arm	12-unit polyethylene glycol (PEG12)	[2]	

Key Applications

The dual reactivity of **Azido-PEG12-NHS ester** makes it a valuable reagent in a multitude of applications within life sciences and drug discovery.

- Bioconjugation: It is widely used to link azide-modified biomolecules to amine-containing proteins, peptides, and antibodies.
- PROTAC Development: This linker is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase ligand.[4][5][8]
- Drug Delivery: The PEG spacer enhances the pharmacokinetic properties of drug conjugates, improving solubility and circulation time.
- Probe Development: It facilitates the construction of multifunctional probes for diagnostic and imaging applications by allowing the attachment of different functional moieties.

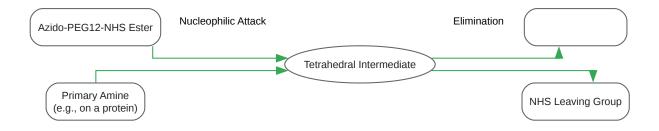
Reaction Mechanisms and Pathways



The functionality of **Azido-PEG12-NHS ester** is predicated on two primary reaction pathways: the NHS ester reaction with primary amines and the azide "click chemistry" reaction.

NHS Ester-Amine Coupling

The NHS ester reacts with primary amines, such as the lysine residues on a protein, to form a stable amide bond. This reaction is pH-dependent, with optimal rates occurring between pH 7 and 9.[2]



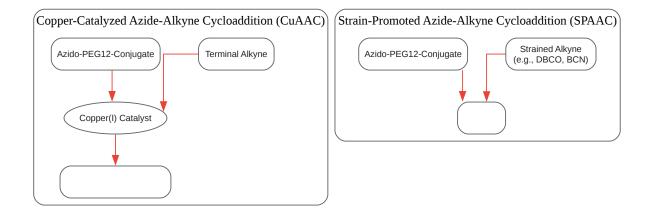
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Caption: NHS Ester Reaction with a Primary Amine.

Azide "Click Chemistry"

The azide group partakes in click chemistry reactions, most notably with alkyne-containing molecules. This can be either a copper-catalyzed reaction (CuAAC) or a strain-promoted copper-free reaction (SPAAC) with cyclooctynes like DBCO or BCN.[4]





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Caption: Azide "Click Chemistry" Pathways.

Detailed Experimental Protocols

The following are generalized protocols for common applications of **Azido-PEG12-NHS ester**. Optimization may be required for specific molecules and experimental conditions.

Protocol 1: Labeling of Proteins with Azido-PEG12-NHS Ester

This protocol outlines the steps for conjugating **Azido-PEG12-NHS ester** to a protein containing primary amines.

Materials:

- Protein of interest (1-10 mg/mL)
- Azido-PEG12-NHS ester
- Anhydrous DMSO or DMF

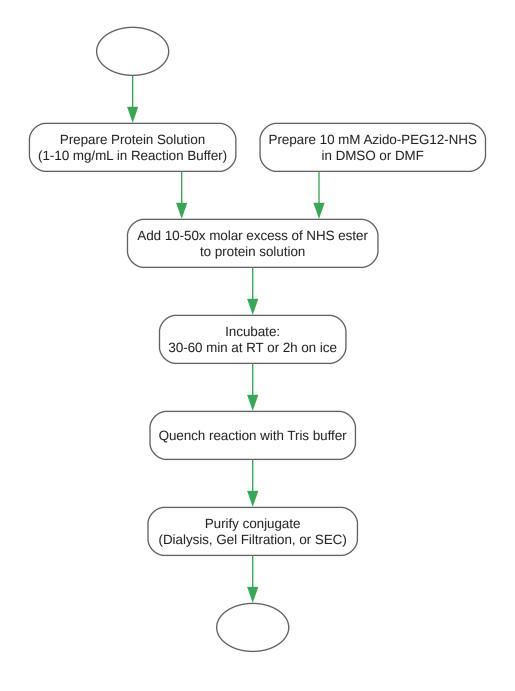


- Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Purification system (dialysis, gel filtration, or size-exclusion chromatography)

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Reagent Preparation: Immediately before use, dissolve Azido-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
- Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved Azido-PEG12-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
- Purification: Remove unreacted crosslinker and byproducts using dialysis, gel filtration, or size-exclusion chromatography.[9]





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Caption: Protein Labeling Experimental Workflow.

Protocol 2: Conjugation to Amino-Modified Oligonucleotides

This protocol describes the conjugation of **Azido-PEG12-NHS** ester to an oligonucleotide functionalized with a primary amine.



Materials:

- · Amino-modified oligonucleotide
- Azido-PEG12-NHS ester
- Anhydrous DMSO
- Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[10]
- Purification system (e.g., ethanol precipitation or HPLC)

Procedure:

- Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer.
- Reagent Preparation: Dissolve Azido-PEG12-NHS ester in anhydrous DMSO to a concentration of approximately 14 mM.
- Conjugation Reaction: Add the Azido-PEG12-NHS ester solution to the oligonucleotide solution.
- Incubation: Shake the reaction mixture for 2 hours at room temperature, protected from light.
- Purification: Purify the conjugate to remove excess crosslinker, for example, by ethanol precipitation.

Quantitative Data Summary

The efficiency and outcome of bioconjugation reactions with **Azido-PEG12-NHS ester** are influenced by several factors. The following table summarizes key quantitative parameters.



Parameter	Recommended Value/Range	Notes	Source(s)
Reaction pH (NHS Ester)	7.0 - 9.0	Optimal pH for NHS ester reaction with primary amines.[2]	[2]
Molar Excess of NHS Ester	10-50 fold	For dilute protein solutions, a higher excess may be needed.	[2]
Reaction Time (NHS Ester)	30-60 min at RT; 2h on ice	Reaction time can be optimized based on the specific biomolecule.	[2]
Reaction Temperature	4°C to 25°C	Lower temperatures can minimize protein degradation.	[2]
Hydrolysis Half-life of NHS Ester	pH dependent	Hydrolysis is a competing reaction; faster at higher pH.	[7]

Conclusion

Azido-PEG12-NHS ester is a powerful and versatile tool for researchers in various fields, including chemical biology, drug discovery, and diagnostics. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the straightforward and efficient synthesis of complex bioconjugates. By understanding its chemical properties and following optimized protocols, scientists can effectively leverage this crosslinker to advance their research and development goals.

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